molecular formula C9H5BrN2O4 B1410462 2-(4-Bromo-2-cyano-5-nitrophenyl)acetic acid CAS No. 1805573-99-2

2-(4-Bromo-2-cyano-5-nitrophenyl)acetic acid

Cat. No. B1410462
M. Wt: 285.05 g/mol
InChI Key: YQGIRRAZDFRXDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds, such as 4-bromo-2-nitrophenyl acetic acid, has been reported in the literature . The synthesis involves the nitration of phenylacetic acid to produce 4-bromo-2-nitrotoluene, which is then brominated using N-bromo-succinimide (NBS) to produce 4-bromo-2-nitrobenzyl bromine. This is then reacted with sodium cyanide to produce 4-bromo-2-nitro phenethyl cyanogen, which is hydrolyzed using 50% aqueous sulfuric acid to produce the target compound .


Molecular Structure Analysis

The molecular formula of 2-(4-Bromo-2-cyano-5-nitrophenyl)acetic acid is C8H6BrNO4 . The average mass is 260.042 Da and the monoisotopic mass is 258.947998 Da .


Physical And Chemical Properties Analysis

The physical form of similar compounds, such as 4-bromo-2-nitrophenyl acetic acid, is reported to be a solid . The storage temperature is room temperature when sealed in dry conditions .

Safety And Hazards

The safety information for similar compounds, such as 2-(2-bromo-4-nitrophenyl)acetic acid, includes hazard statements H302, H312, H332 indicating that the compound is harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

properties

IUPAC Name

2-(4-bromo-2-cyano-5-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O4/c10-7-1-6(4-11)5(3-9(13)14)2-8(7)12(15)16/h1-2H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQGIRRAZDFRXDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])Br)C#N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromo-2-cyano-5-nitrophenyl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Bromo-2-cyano-5-nitrophenyl)acetic acid
Reactant of Route 2
2-(4-Bromo-2-cyano-5-nitrophenyl)acetic acid
Reactant of Route 3
2-(4-Bromo-2-cyano-5-nitrophenyl)acetic acid
Reactant of Route 4
2-(4-Bromo-2-cyano-5-nitrophenyl)acetic acid
Reactant of Route 5
Reactant of Route 5
2-(4-Bromo-2-cyano-5-nitrophenyl)acetic acid
Reactant of Route 6
2-(4-Bromo-2-cyano-5-nitrophenyl)acetic acid

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